1,2,3,4-Tetrahydronaphthalen-1-ylmethanol
Overview
Description
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol is an organic compound with the molecular formula C11H14O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a hydroxymethyl group is attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol typically involves the reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Industrial production methods may involve catalytic hydrogenation of naphthalene derivatives followed by functional group transformations to introduce the hydroxymethyl group .
Chemical Reactions Analysis
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 1,2,3,4-tetrahydronaphthalene using strong reducing agents.
Major products formed from these reactions include 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, 1,2,3,4-tetrahydronaphthalene, and various substituted derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1-Naphthalenemethanol: Contains a fully aromatic naphthalene ring, which affects its chemical properties and reactivity.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Has a carboxylic acid group instead of a hydroxymethyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its partially hydrogenated naphthalene ring and the presence of the hydroxymethyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBARXHIIOCOWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66377-63-7 | |
Record name | (1,2,3,4-tetrahydronaphthalen-1-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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